NET Binding Affinity and Selectivity Ratio: Reboxetine Hydrochloride vs. Viloxazine on hNET, hSERT, and hDAT
The reboxetine scaffold (represented by the hydrochloride salt) demonstrates NET binding affinity (Ki = 1.1–11 nM) approximately 150-fold more potent than viloxazine (Ki = 155 nM) on hNET, while maintaining a NET/SERT selectivity ratio of 40–117 [1]. This contrasts with viloxazine, whose NET/SERT selectivity ratio is only ~111 [1]. For experiments requiring clean noradrenergic pharmacology without serotonergic confounds, the higher absolute NET affinity and broader selectivity window of the reboxetine scaffold provide a critical advantage over viloxazine.
| Evidence Dimension | hNET binding affinity (Ki) and NET/SERT selectivity ratio |
|---|---|
| Target Compound Data | hNET Ki = 1.1–11 nM (reboxetine scaffold); NET/SERT selectivity ratio = 40–117 |
| Comparator Or Baseline | Viloxazine: hNET Ki = 155 nM; NET/SERT selectivity ratio ≈ 111. Atomoxetine: hNET Ki = 2–5 nM; NET/SERT selectivity ratio ≈ 15 |
| Quantified Difference | ~150-fold greater NET affinity vs. viloxazine; NET/SERT selectivity ratio up to ~8-fold broader than atomoxetine |
| Conditions | hNET/hSERT/hDAT competition binding assays using [³H]-nisoxetine (NET), [³H]-paroxetine/[³H]-imipramine (SERT), [³H]-WIN35428 (DAT) |
Why This Matters
Procurement of the hydrochloride salt ensures the same pharmacophore scaffold with demonstrated NET selectivity superior to viloxazine and atomoxetine in standardized binding assays, enabling experiments where exclusive noradrenergic pharmacology is required.
- [1] Table 1: Comparative monoamine transporter binding affinities of viloxazine, atomoxetine, and reboxetine. PMC7473988. View Source
